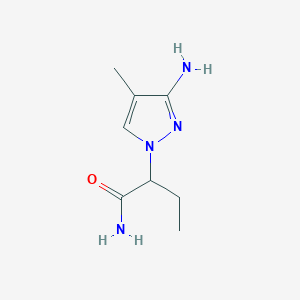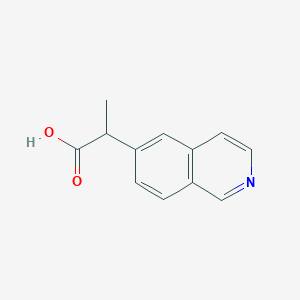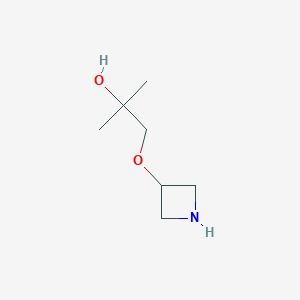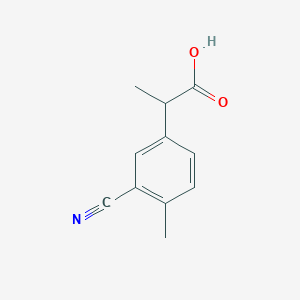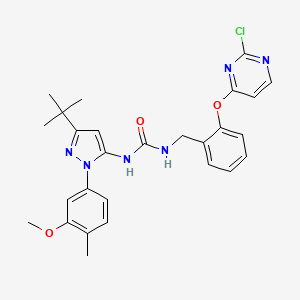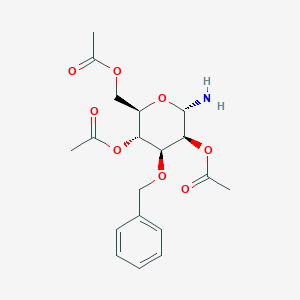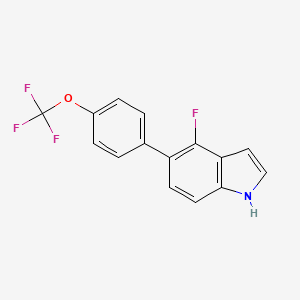![molecular formula C14H24F2N2O2 B13078560 tert-Butyl5,5-difluoro-1,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B13078560.png)
tert-Butyl5,5-difluoro-1,9-diazaspiro[5.5]undecane-9-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 5,5-difluoro-1,9-diazaspiro[5.5]undecane-9-carboxylate is a chemical compound with the molecular formula C14H24F2N2O2 and a molecular weight of 290.35 g/mol . This compound is part of the diazaspiro family, which is known for its unique spirocyclic structure that imparts distinct chemical and physical properties.
Métodos De Preparación
The synthesis of tert-Butyl 5,5-difluoro-1,9-diazaspiro[5.5]undecane-9-carboxylate involves multiple steps. One common method includes the reaction of a spirocyclic amine with tert-butyl chloroformate in the presence of a base. The reaction is typically carried out under an inert atmosphere to prevent oxidation and other side reactions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistency and efficiency.
Análisis De Reacciones Químicas
tert-Butyl 5,5-difluoro-1,9-diazaspiro[5.5]undecane-9-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atoms are replaced by other nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran (THF) or dichloromethane (DCM), and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted spirocyclic compounds.
Aplicaciones Científicas De Investigación
tert-Butyl 5,5-difluoro-1,9-diazaspiro[5.5]undecane-9-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds, which are valuable in medicinal chemistry and materials science.
Biology: This compound can be used in the study of enzyme inhibitors and receptor modulators due to its unique structure.
Industry: It can be used in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of tert-Butyl 5,5-difluoro-1,9-diazaspiro[5.5]undecane-9-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into binding sites that are not accessible to linear or planar molecules, making it a potent inhibitor or modulator. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to various biological effects .
Comparación Con Compuestos Similares
tert-Butyl 5,5-difluoro-1,9-diazaspiro[5.5]undecane-9-carboxylate can be compared with other similar compounds, such as:
- tert-Butyl 4-amino-3,3-difluoropiperidine-1-carboxylate
- tert-Butyl 7,7-difluoro-2-azabicyclo[4.1.0]heptane-2-carboxylate
- tert-Butyl 8,8-difluoro-2-azabicyclo[5.1.0]octane-2-carboxylate
- tert-Butyl 1,1-difluoro-3,9-diazaspiro[5.5]undecane-3-carboxylate
These compounds share similar spirocyclic structures but differ in the position and number of fluorine atoms, as well as other substituents. The uniqueness of tert-Butyl 5,5-difluoro-1,9-diazaspiro[5.5]undecane-9-carboxylate lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C14H24F2N2O2 |
|---|---|
Peso molecular |
290.35 g/mol |
Nombre IUPAC |
tert-butyl 5,5-difluoro-1,9-diazaspiro[5.5]undecane-9-carboxylate |
InChI |
InChI=1S/C14H24F2N2O2/c1-12(2,3)20-11(19)18-9-6-13(7-10-18)14(15,16)5-4-8-17-13/h17H,4-10H2,1-3H3 |
Clave InChI |
WFPSTFVILMAHCC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC2(CC1)C(CCCN2)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-ethyl-5,6-dimethyl-1H-imidazo[4,5-b]pyrazine](/img/structure/B13078478.png)
![3-cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B13078483.png)
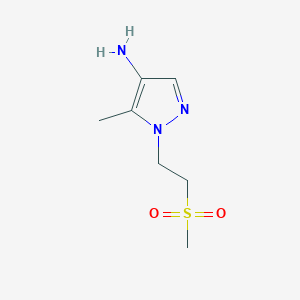

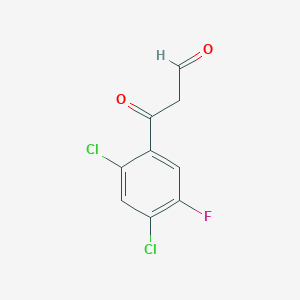
![3-Chloro-2-{[(3-methylbutan-2-yl)amino]methyl}phenol](/img/structure/B13078517.png)

